

Application Notes and Protocols: Sulforhodamine Methanethiosulfonate in Single-Molecule Studies

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Compound of Interest

Compound Name: *Sulforhodamine
methanethiosulfonate*

Cat. No.: *B013898*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **Sulforhodamine Methanethiosulfonate** (SR-MTS) in single-molecule studies. This thiol-reactive fluorescent probe is a valuable tool for investigating the dynamics, conformational changes, and interactions of biomolecules at the single-molecule level.

Introduction to Sulforhodamine Methanethiosulfonate

Sulforhodamine Methanethiosulfonate is a bright and photostable fluorescent dye belonging to the rhodamine family. Its methanethiosulfonate (MTS) reactive group allows for the specific and covalent labeling of cysteine residues in proteins and other biomolecules. This targeted labeling is crucial for a variety of single-molecule fluorescence techniques, particularly Förster Resonance Energy Transfer (FRET).[1]

Single-molecule FRET (smFRET) is a powerful technique that acts as a "spectroscopic ruler" to measure nanometer-scale distances within or between molecules.[2] By labeling specific sites on a biomolecule with a donor and an acceptor fluorophore (like SR-MTS as an acceptor), conformational changes can be observed in real-time.[2] This is often coupled with Total Internal Reflection Fluorescence (TIRF) microscopy, which excites only a thin layer of the

sample near the coverslip, significantly reducing background noise and enabling the detection of single fluorophores.

Key Applications in Single-Molecule Studies

Sulforhodamine Methanethiosulfonate is particularly well-suited for a range of single-molecule applications, including:

- **Studying Protein Conformational Dynamics:** By labeling two different cysteine residues within a single protein, the conformational landscape and dynamics of the protein can be explored. This is invaluable for understanding protein folding, enzyme catalysis, and allosteric regulation.
- **Investigating Protein-Protein Interactions:** Labeling two different interacting proteins with a FRET pair allows for the direct observation of binding and dissociation events at the single-molecule level. This can reveal kinetic parameters and stoichiometries that are often hidden in ensemble measurements.
- **Probing Ion Channel Gating Mechanisms:** Ion channels are dynamic membrane proteins that undergo conformational changes to open and close. Site-specific labeling with SR-MTS enables the study of these gating dynamics in real-time, providing insights into their function and modulation by drugs.
- **Single-Molecule Pull-Down (SiMPull) Assays:** This technique combines immunoprecipitation with single-molecule fluorescence microscopy to study protein complexes directly from cell lysates. SR-MTS can be used to label components of these complexes for visualization and stoichiometric analysis.

Data Presentation: Photophysical Properties

The selection of a fluorophore is critical for the success of single-molecule experiments. Below is a summary of the key photophysical properties of **Sulforhodamine Methanethiosulfonate** (also known as MTS-Sulforhodamine 101 or MTS-Texas Red®) and the closely related Sulforhodamine 101.

Property	Value	Reference
Excitation Maximum (λ_{ex})	583 nm	[3]
Emission Maximum (λ_{em})	603 nm	[3]
Molar Extinction Coefficient (ϵ)	$\sim 110,000 \text{ cm}^{-1}\text{M}^{-1}$ at 576 nm	
Quantum Yield (Φ)	~ 0.9 (in ethanol)	
Fluorescence Lifetime (τ)	$\sim 4.32 \text{ ns}$	[4]

Experimental Protocols

Protocol 1: Cysteine-Specific Labeling of a Protein with Sulforhodamine Methanethiosulfonate

This protocol provides a general procedure for labeling a protein containing engineered cysteine residues with SR-MTS.

Materials:

- Purified protein with one or two accessible cysteine residues (concentration > 2 mg/mL)
- Sulforhodamine Methanethiosulfonate (SR-MTS)**
- Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous
- Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
- Labeling Buffer: 0.1 M Potassium Phosphate, pH 7.0
- Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis equipment
- Storage Buffer: Buffer appropriate for the stability of the target protein

Procedure:

- Protein Preparation:

- If the protein contains disulfide bonds that need to be reduced to free up the target cysteines, treat the protein with a 10-fold molar excess of TCEP for 1 hour at room temperature.
- Remove the TCEP using a desalting column or dialysis against the Labeling Buffer. It is crucial to work in an oxygen-free environment to prevent re-oxidation of the thiols.[5]
- Dye Preparation:
 - Immediately before use, prepare a 1-10 mM stock solution of SR-MTS in anhydrous DMF or DMSO. Protect the solution from light.[6]
- Labeling Reaction:
 - To the reduced protein solution, add a 10- to 20-fold molar excess of the SR-MTS stock solution.
 - Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light and with gentle mixing. The optimal reaction time may need to be determined empirically.
- Removal of Unreacted Dye:
 - Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with the Storage Buffer.
 - Alternatively, perform dialysis against the Storage Buffer with several buffer changes over 24-48 hours.
- Determination of Labeling Efficiency:
 - The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the protein at 280 nm and the absorbance of the dye at its maximum absorbance wavelength (~583 nm).
- Storage:
 - Store the labeled protein at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Single-Molecule FRET Study of NavAb Channel Conformational Dynamics

This protocol outlines a specific application of SR-MTS in studying the conformational dynamics of the voltage-gated sodium channel NavAb using smFRET.

1. Protein Engineering and Labeling:

- Introduce two cysteine mutations at specific locations within the NavAb channel construct that are expected to change their relative distance during channel gating.
- Express and purify the cysteine-modified NavAb channel.
- Label the purified channel with a donor fluorophore (e.g., a Cy3 maleimide) and SR-MTS (as the acceptor) following the general labeling protocol described in Protocol 1. A sequential labeling approach may be necessary to ensure specific labeling with both dyes.

2. Reconstitution into Liposomes:

- Reconstitute the dual-labeled NavAb channels into liposomes composed of a lipid mixture that mimics a cell membrane (e.g., a mixture of POPE, POPG, and POPC).
- The protein-to-lipid ratio should be optimized to ensure that the majority of liposomes contain either zero or one channel, which is a prerequisite for single-molecule studies.

3. Sample Chamber Preparation for TIRF Microscopy:

- Prepare a flow chamber using a PEG-passivated quartz slide and a coverslip to minimize non-specific binding of the liposomes.^[7]
- Immobilize the liposomes containing the labeled NavAb channels onto the surface of the slide. This can be achieved through biotin-streptavidin interactions by including biotinylated lipids in the liposome preparation.^[7]

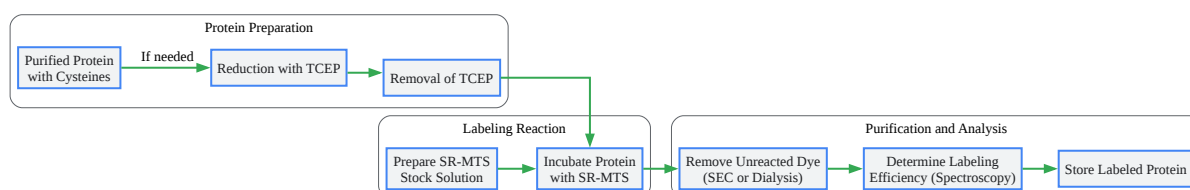
4. Single-Molecule FRET Imaging:

- Use an objective-based TIRF microscope equipped with lasers for exciting the donor fluorophore (e.g., a 532 nm laser for Cy3).
- Split the fluorescence emission into two channels (donor and acceptor) using a dichroic mirror and filters, and image them onto a sensitive EMCCD camera.
- Acquire time-series of images to record the fluorescence intensity of individual donor and acceptor fluorophores over time.

5. Data Analysis:

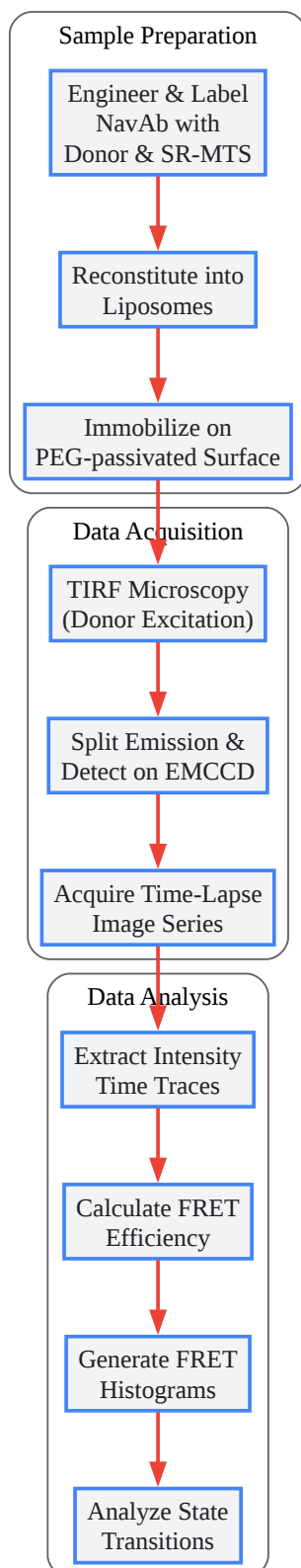
- Identify single molecules and extract the time traces of donor and acceptor fluorescence intensities.
- Calculate the FRET efficiency for each time point using the formula: $E = I_A / (I_A + I_D)$, where I_A and I_D are the acceptor and donor intensities, respectively.
- Generate FRET efficiency histograms to identify different conformational states of the NavAb channel.
- Analyze the time traces to determine the kinetics of transitions between these states.

Visualizations

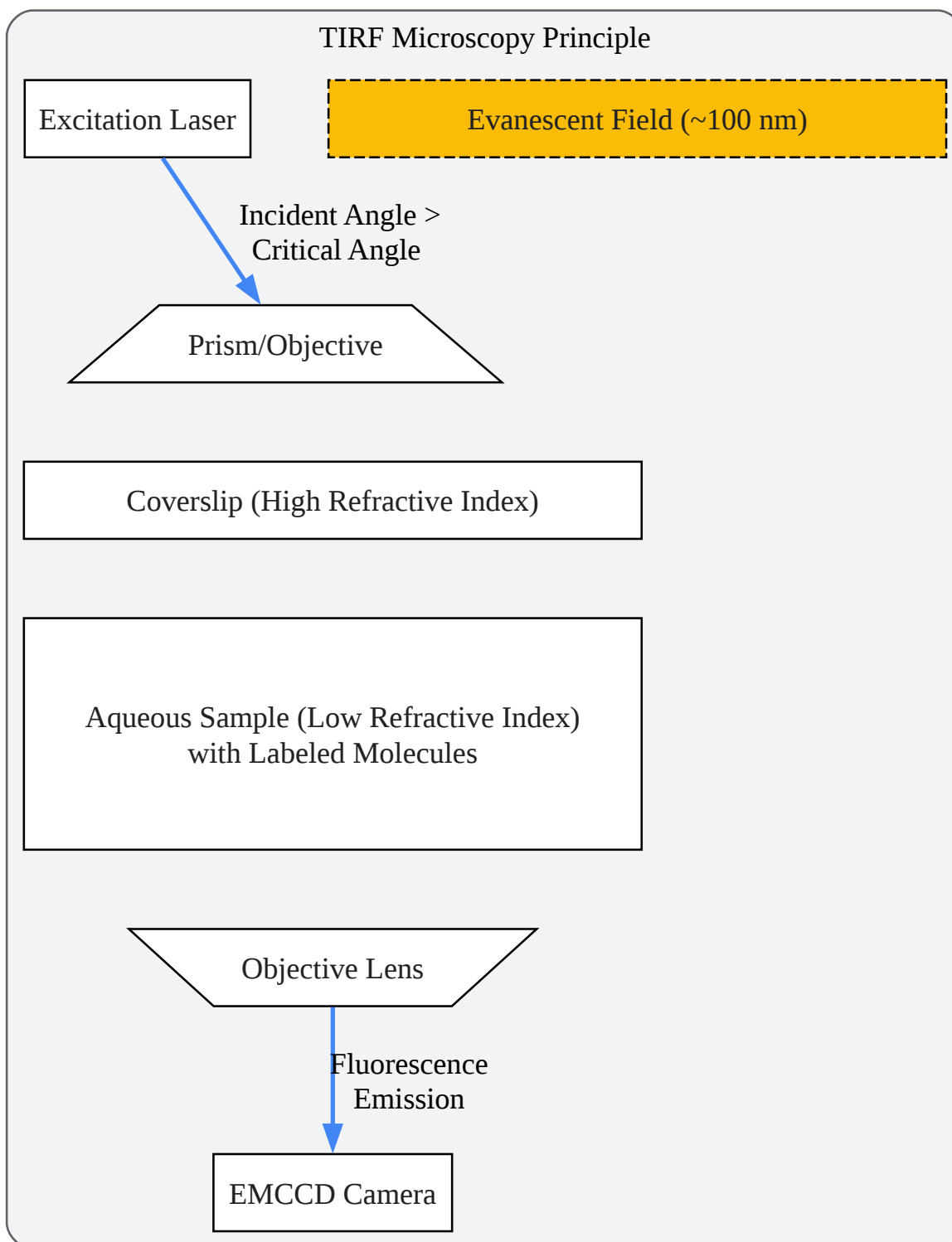


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Workflow for Cysteine-Specific Protein Labeling.

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Experimental Workflow for smFRET study of NavAb.

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Principle of Total Internal Reflection Fluorescence Microscopy.

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